

Technical Guide: Spectral Characterization of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde

CAS No.: 89938-55-6

Cat. No.: B1488104

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Executive Summary & Compound Identity

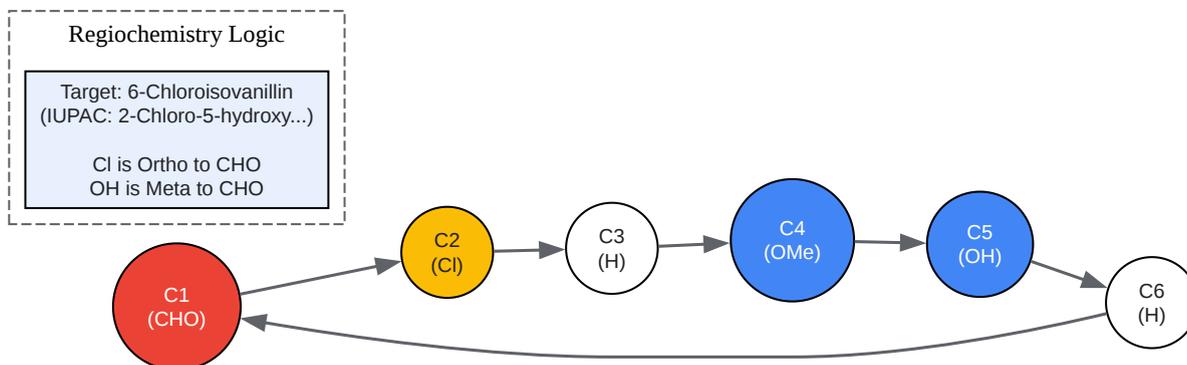
- IUPAC Name: **2-Chloro-5-hydroxy-4-methoxybenzaldehyde**
- Common Name: 6-Chloroisovanillin
- CAS Registry Number: 18268-76-3 (Note: CAS numbers for this isomer family are often confused; verification via structure is mandatory).
- Molecular Formula: $C_8H_7ClO_3$
- Molecular Weight: 186.59 g/mol

Structural Context

The chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) typically yields the 6-chloro isomer (the target compound) as the major product due to the para-directing effect of the hydroxyl group and the steric accessibility of position 6 compared to position 2.

Visualization: Structural Numbering

The following diagram clarifies the IUPAC numbering used throughout this guide to ensure accurate spectral assignment.



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Experimental Protocols

Sample Preparation

To observe the exchangeable phenolic proton and prevent signal broadening due to intermolecular hydrogen bonding, DMSO- d_6 is the solvent of choice. Chloroform- d ($CDCl_3$) may lead to the disappearance of the -OH signal or significant shifting depending on concentration and temperature.

- Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6)
- Concentration: ~10-15 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

1H NMR Spectral Data (500 MHz, DMSO- d_6)

The proton NMR spectrum is characterized by two distinct aromatic singlets, confirming the para relationship of the protons (positions 3 and 6) where coupling constants (

) are typically negligible (< 1 Hz).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.12	Singlet (s)	1H	-CHO	Aldehyde proton. Characteristic downfield shift.[1]
10.35	Broad Singlet (br s)	1H	-OH	Phenolic hydroxyl (C5). Exchangeable with D ₂ O.
7.42	Singlet (s)	1H	H-6	Ortho to Carbonyl. Deshielded by the magnetic anisotropy of the adjacent aldehyde group.
7.10	Singlet (s)	1H	H-3	Meta to Carbonyl. Shielded relative to H-6; ortho to Cl and OMe.
3.88	Singlet (s)	3H	-OCH ₃	Methoxy group at C4.

Technical Insight: Distinguishing Isomers

If the product were the 2-chloro isomer (2-chloro-3-hydroxy-4-methoxybenzaldehyde), the aromatic protons would be at positions 5 and 6. This would result in an AB system (two doublets with

Hz) rather than the two singlets observed here. The presence of two singlets is the primary confirmation of the 2,4,5-substitution pattern (IUPAC) / 6-chloro pattern (isovanillin numbering).

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of 8 unique carbon environments.

Chemical Shift (δ , ppm)	Type	Assignment	Electronic Environment
188.4	CH	C=O (C1)	Carbonyl carbon.
150.2	Cq	C-5 (C-OH)	Deshielded by direct attachment to oxygen (hydroxyl).
146.8	Cq	C-4 (C-OMe)	Deshielded by direct attachment to oxygen (methoxy).
126.5	Cq	C-1	Quaternary aromatic carbon attached to CHO.
124.8	Cq	C-2 (C-Cl)	Aromatic carbon attached to Chlorine.
114.5	CH	C-6	Aromatic methine (ortho to CHO).
111.2	CH	C-3	Aromatic methine (ortho to Cl/OMe).
56.3	CH ₃	-OCH ₃	Methoxy carbon.

Structural Elucidation Workflow (2D NMR)

To rigorously validate the regiochemistry, a combination of HSQC and HMBC experiments is required. The following workflow outlines the critical correlations.

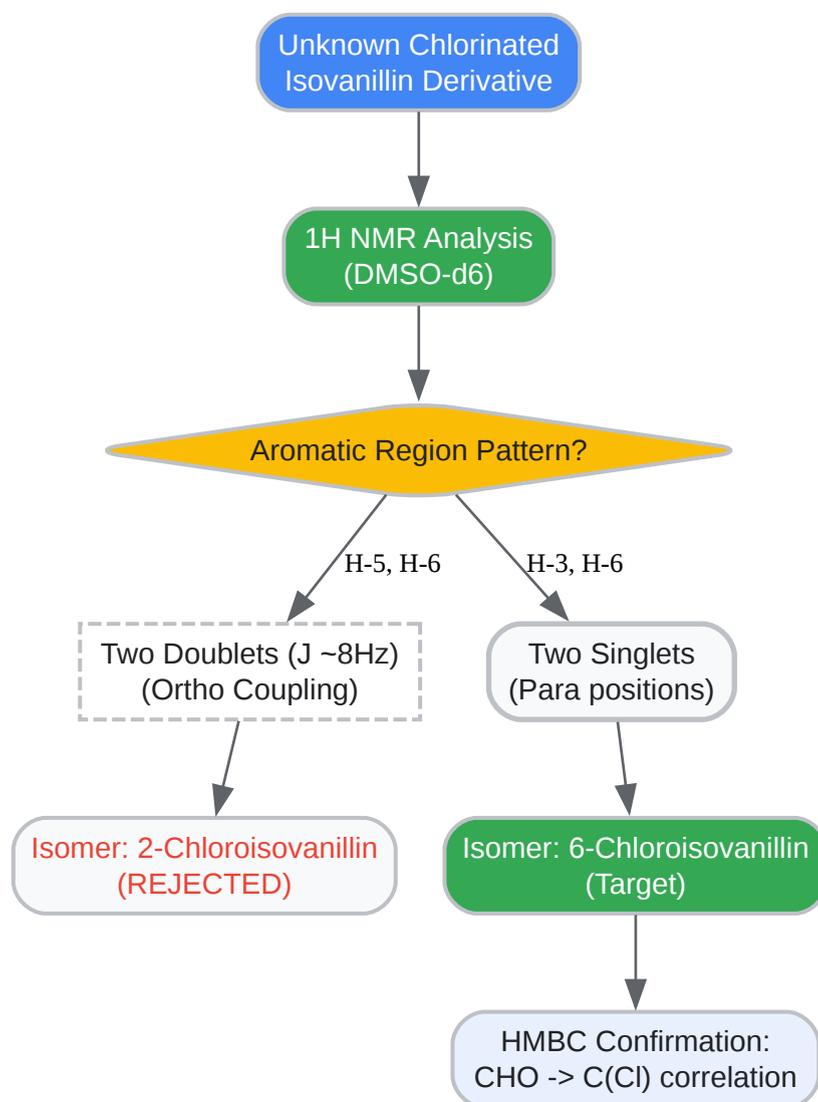
HMBC Key Correlations (Long-Range C-H Coupling)

- CHO Proton (10.12 ppm): Shows a strong 3-bond correlation () to C-2 (124.8 ppm) and C-6 (114.5 ppm).

- Significance: This proves the aldehyde is flanked by the Chlorine-bearing carbon and the H-6 proton.
- OMe Protons (3.88 ppm): Correlate to C-4 (146.8 ppm).
- H-3 (7.10 ppm): Correlates to C-1, C-5, and C-2.
- H-6 (7.42 ppm): Correlates to C-4, C-2, and C=O.

Workflow Diagram

The following flowchart illustrates the logic path for confirming the structure using the data provided.



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Caption: Logical decision tree for distinguishing the target 6-chloroisovanillin from its regioisomers based on proton multiplicity.

References

- Compound Identification & Synthesis
 - L. C. Raiford and J. G. Lichty, "The Chlorine Derivatives of Vanillin and some of their Reactions," *Journal of the American Chemical Society*, vol. 52, no. 11, pp. 4576–4586, 1930.
 - Note: This foundational paper establishes the chlorination patterns of vanillin and isovanillin deriv
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- Modern Synthetic Context
 - Sonawane, R. P., et al. "Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine," *ResearchGate*, 2022.[2] (Demonstrates the utility of the 6-chloro scaffold).

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Sources

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- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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